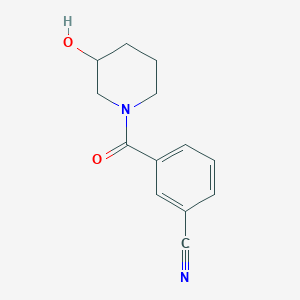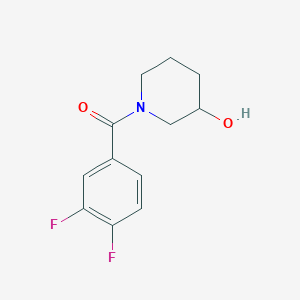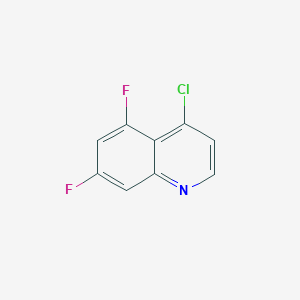
5-クロロ-3-メチル-1H-インダゾール
説明
5-Chloro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高血圧治療への応用
“5-クロロ-3-メチル-1H-インダゾール”は、高血圧治療における潜在的な使用について研究されています。 インダゾール誘導体は、血圧調節に関与するホスホイノシチド3キナーゼδの選択的阻害剤として作用する可能性があります .
抗がん活性
この化合物は、結腸がんやメラノーマを含むさまざまな癌細胞株で細胞増殖を阻害する有望な結果を示しています。 特に、化合物“3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミド”は効果的で、低マイクロモル範囲のGI50値を示しており、化学療法薬としての可能性を示しています .
抗炎症剤
“5-クロロ-3-メチル-1H-インダゾール”を含むインダゾール誘導体は、抗炎症の可能性について合成およびスクリーニングされています。 これらの化合物は、最小限の潰瘍形成の可能性を伴いながら、高い抗炎症活性を示すことが判明しており、慢性炎症性疾患の長期治療に適しています .
抗うつ作用
インダゾール核は、多くの抗うつ作用を持つ化合物に見られる共通の特徴です。 インダゾール誘導体に関する研究には、血脳関門を通過して中枢神経系標的に作用し、うつ病の症状を軽減できる化合物の開発が含まれています .
抗菌剤
インダゾール化合物は、細菌の細胞壁合成とタンパク質産生を阻害する能力により、抗菌剤として使用されています。 このことから、“5-クロロ-3-メチル-1H-インダゾール”は、特に抗生物質耐性の上昇に対処するために、新しい抗生物質を開発するための候補となります .
抗原虫活性
インダゾールの構造モチーフは、抗原虫活性を持つ化合物にも存在します。 これらの化合物は、原虫寄生虫を標的にするように設計することができ、マラリアやリーシュマニア症などの疾患の潜在的な治療法を提供します .
血糖降下効果
インダゾール誘導体は、糖尿病の管理に役立つ可能性のある血糖降下効果について研究されています。 これらの化合物は、インスリンシグナル伝達経路を調節することにより、血糖値のコントロールに役立ちます .
合成方法
直接的な薬理学的用途に加えて、“5-クロロ-3-メチル-1H-インダゾール”は合成化学においても重要です。 これは、遷移金属触媒反応や還元環化反応など、複雑な有機分子の合成に不可欠な新しい合成方法の開発に使用できます .
作用機序
Target of Action
5-Chloro-3-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to interact with various targets in the body, including tyrosine kinase , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell biology and are involved in various diseases, including cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the activity of the target proteins . For example, in the case of tyrosine kinase, the indazole derivative binds effectively with the hinge region of the kinase .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-3-methyl-1H-indazole are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases and h-sgk can impact the pathways involved in cell growth and proliferation . The exact downstream effects would depend on the specific target and the context within the cell.
Result of Action
The molecular and cellular effects of 5-Chloro-3-methyl-1H-indazole’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound inhibits a kinase involved in cell growth, it could potentially slow down or stop the growth of cells. This could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
生化学分析
Biochemical Properties
5-Chloro-3-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, 5-Chloro-3-methyl-1H-indazole has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of 5-Chloro-3-methyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . Furthermore, 5-Chloro-3-methyl-1H-indazole influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The inhibition of specific kinases by 5-Chloro-3-methyl-1H-indazole also plays a role in its anticancer activity, as it disrupts cell signaling pathways essential for tumor growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1H-indazole have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that 5-Chloro-3-methyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of 5-Chloro-3-methyl-1H-indazole to minimize adverse effects while maximizing its therapeutic potential .
Metabolic Pathways
5-Chloro-3-methyl-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methyl-1H-indazole is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1H-indazole plays a critical role in its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis . It may also be found in the cytoplasm, where it interacts with enzymes and signaling proteins . Post-translational modifications and targeting signals can direct 5-Chloro-3-methyl-1H-indazole to specific cellular compartments, influencing its biological activity .
特性
IUPAC Name |
5-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCJNTVZAVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672029 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945265-09-8 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)







